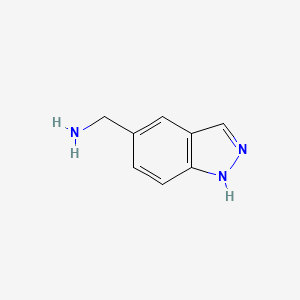

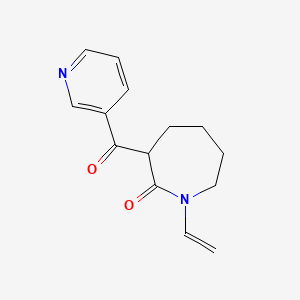

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Descripción general

Descripción

“1-(3-methyl-1H-pyrazol-4-yl)ethanone” is a compound with the molecular formula C6H8N2O . It is also known by other names such as “1-(3-METHYL-1H-PYRAZOL-4-YL)ETHAN-1-ONE” and "Ethanone, 1-(3-methyl-1H-pyrazol-4-yl)-" .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods involve the use of heterocyclic systems . For instance, one study synthesized 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Molecular Structure Analysis

The molecular structure of “1-(3-methyl-1H-pyrazol-4-yl)ethanone” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole compounds, including “1-(3-methyl-1H-pyrazol-4-yl)ethanone”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Aplicaciones Científicas De Investigación

Antioxidant and Anticancer Activities

Field

Pharmaceutical Chemistry

Application

The compound is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have shown antioxidant and anticancer activities .

Method

The derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .

Results

The derivatives showed good radical scavenging activity, with half of them being more active than ascorbic acid. Several derivatives proved to be cytotoxic in the RKO cell line .

Preparation of Derivatives Using a Magnetically Separable Nanocatalyst

Field

Chemical Engineering

Application

A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .

Method

The derivatives were prepared from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes using the nanocatalyst .

Results

The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .

Analytical Reagent in Transition-Metal Chemistry

Field

Analytical Chemistry

Application

The compound has been used as an analytical reagent in transition-metal chemistry .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The specific results or outcomes obtained were not detailed in the source .

Antileishmanial and Antimalarial Activities

Application

Pyrazole derivatives synthesized from the compound were evaluated for their antileishmanial and antimalarial activities .

Method

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results

Antifungal and Antibacterial Activities

Application

The compound shows good in vitro antifungal and antibacterial activities .

Results

The molecule’s antifungal and antibacterial activities are enhanced by the presence of bromine, which increases the absorption rate by its increased lipid solubility and improves the pharmacological activity .

Anti-prostatic Hyperplasia Activity

Application

The compound has shown potential in the treatment of prostatic hyperplasia .

Results

Therapeutic Potential of Imidazole Containing Compounds

Application

The compound is used in the synthesis of imidazole containing compounds, which have a broad range of therapeutic activities .

Results

The imidazole containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Direcciones Futuras

The future directions for “1-(3-methyl-1H-pyrazol-4-yl)ethanone” and similar compounds could involve further exploration of their synthesis techniques and biological activities. Given their wide range of applications in various fields of science, these compounds could be the focus of many future research studies .

Propiedades

IUPAC Name |

1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545190 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

CAS RN |

105223-85-6 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)